N-(4-chlorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
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Description
N-(4-chlorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O2S and its molecular weight is 416.92. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds synthesized from furan-2-carbohydrazide, including those involving piperazine moieties, have been explored for their antimicrobial activities. Some synthesized compounds displayed activity against tested microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Anti-inflammatory and Analgesic Agents
Derivatives of benzodifuran and thiazolopyrimidine have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain compounds exhibited significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs (Abu‐Hashem et al., 2020).
Antidepressant and Antianxiety Activities
Novel derivatives involving piperazine have been synthesized and their antidepressant and antianxiety activities evaluated. Compounds demonstrated significant activity, suggesting their potential in treating depressive and anxiety disorders (Kumar et al., 2017).
Antipsychotic Agents
Heterocyclic analogues of certain compounds have been prepared and evaluated as potential antipsychotic agents. These analogues were assessed for their binding to dopamine and serotonin receptors and showed promising in vivo activities, indicating their potential use as antipsychotic drugs (Norman et al., 1996).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives have been investigated for their anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds significantly reduced tumor volume and cell number, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c21-16-5-3-15(4-6-16)12-22-20(26)25-9-7-24(8-10-25)13-19-23-17(14-28-19)18-2-1-11-27-18/h1-6,11,14H,7-10,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUIXXBQCFBGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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